(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
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Description
(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H14N2O3S and its molecular weight is 326.37. The purity is usually 95%.
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Biological Activity
The compound (E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer , antioxidant , and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity based on various research findings.
Chemical Structure and Properties
The compound features several noteworthy structural components:
- Benzo[d]thiazole moiety : Known for its biological activity, particularly in enzyme inhibition and receptor modulation.
- Azetidine ring : A five-membered nitrogen-containing heterocycle that may enhance binding affinity to biological targets.
- Furan group : Contributes to the compound's overall reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzo[d]thiazole unit is particularly noted for its role in modulating cellular pathways, which can lead to apoptosis in cancer cells. The azetidine and furan groups may further enhance the compound's specificity and potency against these targets.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties for compounds related to the benzo[d]thiazole structure. For example:
- Cell Proliferation Inhibition : Research indicates that derivatives of benzo[d]thiazole can effectively inhibit cell proliferation in various cancer cell lines, including Hep3B (hepatocellular carcinoma) and others. The compound this compound has shown promising results in reducing cell viability, indicating its potential as a chemotherapeutic agent .
Case Study: Hep3B Cell Line
A comparative study involving the compound revealed that it induced cell cycle arrest at the G2-M phase, similar to the established drug doxorubicin. This effect was quantified using flow cytometry, showing a significant decrease in cells progressing through the cell cycle phases after treatment with the compound .
Antioxidant Activity
The antioxidant properties of this compound have also been evaluated through various assays:
- DPPH Assay : The compound demonstrated a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related damage in cells. This activity was measured against standard antioxidants like Trolox, with results indicating a potent antioxidant capacity .
Antimicrobial Activity
Preliminary studies suggest that compounds containing the benzo[d]thiazole moiety exhibit antimicrobial properties. Although specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains, indicating potential for further exploration in antimicrobial applications .
Summary of Biological Activities
Activity Type | Observations |
---|---|
Anticancer | Induces G2-M phase arrest; reduces cell viability in Hep3B cells |
Antioxidant | Effective DPPH scavenger; comparable to Trolox |
Antimicrobial | Potential activity against bacterial strains; further studies needed |
Properties
IUPAC Name |
(E)-1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-16(8-7-12-4-3-9-21-12)19-10-13(11-19)22-17-18-14-5-1-2-6-15(14)23-17/h1-9,13H,10-11H2/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLGPPLZQSUYKZ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.